
7-メトキシクロマン-4-オン
概要
説明
7-Methoxy-4-chromanone (7-MCO) is an organic compound with a molecular formula of C9H8O2. It is a crystalline solid that is slightly soluble in water and has a melting point of 113-115°C. 7-MCO is a type of chromanone, a group of compounds with a chromanone ring structure. Chromanone is a type of polycyclic aromatic hydrocarbon (PAH) and is found in many natural products such as plant essential oils, waxes, and resins. 7-MCO is used in a variety of scientific applications, including synthesis, pharmacology, and biochemistry.
科学的研究の応用
医薬品化学におけるビルディングブロック
クロマノンまたはクロマン-4-オンは、新規リード化合物の単離、設計、合成のための医薬品化学におけるビルディングブロックとして機能する、重要で興味深いヘテロ二環式化合物です . クロモンと構造的に類似していますが、生物活性に大きな違いが見られます .
抗癌活性
天然および合成クロマノン類似体は、抗癌活性など、さまざまな生物活性を示します . これにより、新しい抗癌剤の開発のための潜在的な候補となります。
抗炎症活性
クロマン-4-オン誘導体は、抗炎症作用を持つことが判明しています . 炎症は、癌、アルツハイマー病、糖尿病、アテローム性動脈硬化症、心血管疾患などのさまざまな炎症関連疾患の病理学的メカニズムにおいて重要な役割を果たします .
抗酸化活性
クロマン-4-オン誘導体は、抗酸化活性も示します . 抗酸化物質は、環境やその他の圧力に対する反応として体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞の損傷を防ぐまたは遅らせることができる物質です。
抗菌および抗真菌活性
これらの化合物は、抗菌および抗真菌作用を持つことが判明しており 、新しい抗菌剤および抗真菌剤の開発のための潜在的な候補となっています。
化粧品用途
クロマン-4-オン誘導体は、皮膚や毛髪のテクスチャのケア、改善、リフレッシュのための化粧品製剤の有効成分として使用されてきました . また、炎症、アレルギー、創傷治癒プロセスなどの皮膚や毛髪関連の欠損の治療にも使用されてきました .
抗糖尿病活性
クロマン-4-オン誘導体は、抗糖尿病活性を示しています . これにより、新しい抗糖尿病剤の開発のための潜在的な候補となります。
製薬研究
ダイナミックな製薬研究の世界では、7-メトキシクロマン-4-オンは重要な出発物質および試薬として輝いています . その独特の化学構造により、幅広い健康状態を標的とした革新的な薬物候補を合成することができます .
作用機序
Target of Action
7-Methoxychroman-4-one, also known as 7-Methoxy-4-chromanone or 7-methoxy-2,3-dihydrochromen-4-one, is a heterobicyclic compound that acts as a building block in medicinal chemistry Chromanone analogs have been associated with diverse biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities .
Mode of Action
For instance, some chromanone derivatives have exhibited significant antibacterial activity against gram-positive and gram-negative bacteria .
Biochemical Pathways
Chromanone and its analogs are known to influence a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Chromanone analogs have been associated with a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities . These activities suggest that the compound may have a broad impact at the molecular and cellular levels.
生化学分析
Biochemical Properties
7-Methoxy-4-chromanone plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 7-Methoxy-4-chromanone has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions result in the modulation of inflammatory responses, highlighting the compound’s potential as an anti-inflammatory agent .
Cellular Effects
The effects of 7-Methoxy-4-chromanone on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 7-Methoxy-4-chromanone can modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to combat oxidative damage. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 7-Methoxy-4-chromanone exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, 7-Methoxy-4-chromanone has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling pathways. This inhibition leads to changes in downstream signaling events, ultimately affecting cellular functions such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-4-chromanone have been studied over different time periods. The compound exhibits stability under various conditions, maintaining its biological activity over extended periods. It is subject to degradation under certain conditions, which can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 7-Methoxy-4-chromanone can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 7-Methoxy-4-chromanone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can induce toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing the compound’s beneficial properties .
Metabolic Pathways
7-Methoxy-4-chromanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can influence the compound’s bioavailability and activity. Additionally, 7-Methoxy-4-chromanone affects metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, 7-Methoxy-4-chromanone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 7-Methoxy-4-chromanone plays a critical role in its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 7-Methoxy-4-chromanone has been observed to localize within the mitochondria, where it exerts its effects on mitochondrial function and energy production .
特性
IUPAC Name |
7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISYDHABSCTQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402733 | |
| Record name | 7-Methoxy-4-chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42327-52-6 | |
| Record name | 7-Methoxy-4-chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
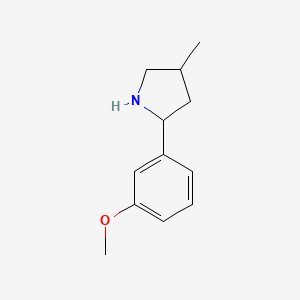
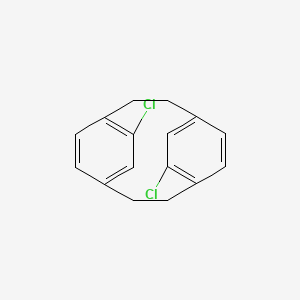
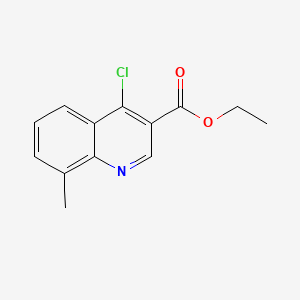

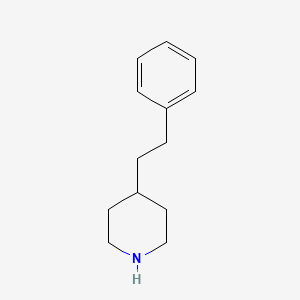
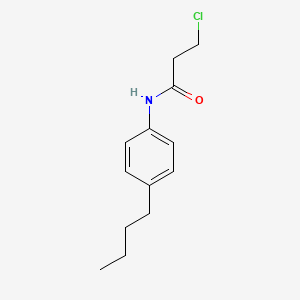

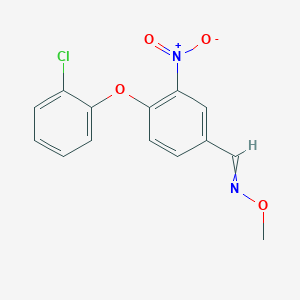
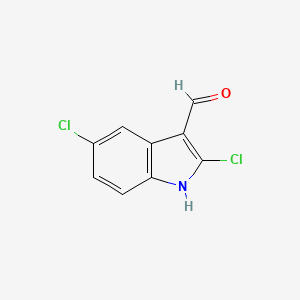
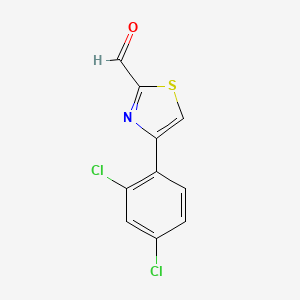
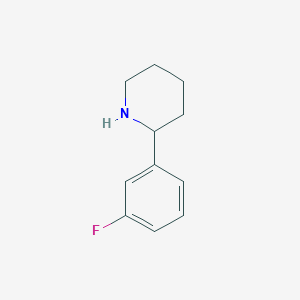
![3-{1-nitro-2-[4-(trifluoromethoxy)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B1365667.png)

![5-Methyl-5-[(5-methyl-1,3-dioxan-5-yl)methoxymethoxymethyl]-1,3-dioxane](/img/structure/B1365671.png)
